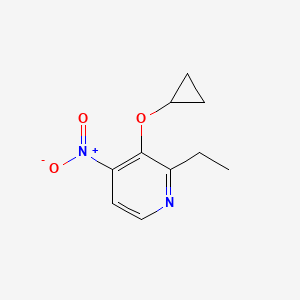
3-Cyclopropoxy-2-ethyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-ethyl-4-nitropyridine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 2-position, and a nitro group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) in a continuous flow system can produce 4-nitropyridine N-oxide, which can then be further reacted to introduce the desired substituents .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-ethyl-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Reduction: 3-Cyclopropoxy-2-ethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-ethyl-4-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy and ethyl groups, making it less complex.
4-Nitropyridine: Similar nitro group position but different substituents.
2-Ethyl-4-nitropyridine: Lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-ethyl-4-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group can enhance its reactivity and potential biological activity compared to simpler nitropyridine derivatives .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethyl-4-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-8-10(15-7-3-4-7)9(12(13)14)5-6-11-8/h5-7H,2-4H2,1H3 |
Clave InChI |
YHHGJJNZEKLVOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


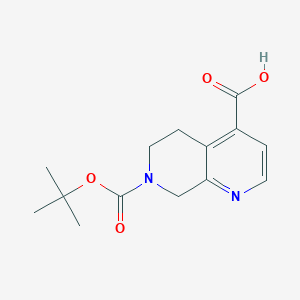

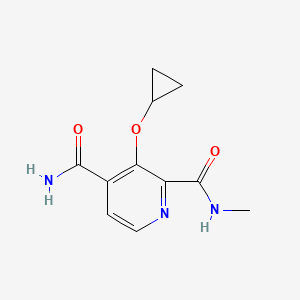
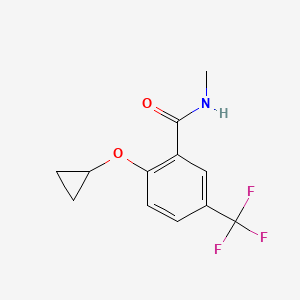





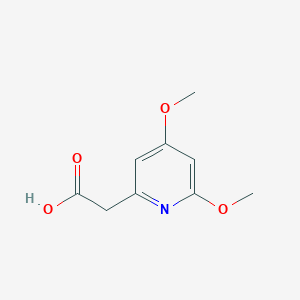



![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
